![molecular formula C20H18N2O2S B2557109 benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-78-6](/img/structure/B2557109.png)
benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
Benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial and antifungal properties. Shankar et al. (2018) synthesized a series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl) benzofuran-2-yl)(phenyl)methanone analogs and evaluated their in vitro antimicrobial potential against various bacterial and fungal strains. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with certain derivatives displaying exceptional potency. The study also included cytotoxicity assessments against human cancer cell lines, finding some compounds to be non-toxic and highlighting their potential for further development as antimicrobial agents (Shankar et al., 2018).
Antioxidant Properties
Another area of interest is the antioxidant capabilities of benzofuran derivatives. Rashmi et al. (2014) conducted a study on (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, revealing that these compounds possess antioxidant properties. Through various assays, they found that some derivatives showed significant free radical scavenging activity, suggesting their potential as antioxidant agents. This research underscores the versatility of benzofuran derivatives in combating oxidative stress-related pathologies (Rashmi et al., 2014).
Synthesis and Chemical Properties
The synthesis of benzofuran derivatives and their chemical properties have been extensively studied. Zhang et al. (2012) described a facile synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, employing ultrasound-assisted reactions to achieve good yields. The study highlights the chemical versatility and the potential for further chemical modifications to enhance the biological activity of these compounds (Zhang et al., 2012).
Antiproliferative and MDR Reversal Effects
Parekh et al. (2011) explored the antiproliferative effects and reversal of multidrug resistance (MDR) in cancer cells by synthesizing benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives. Some derivatives showed promising activity in inhibiting cancer cell proliferation and reversing MDR in human MDR1-gene transfected mouse lymphoma cells. This suggests a potential therapeutic application of benzofuran derivatives in cancer treatment, especially in overcoming drug resistance (Parekh et al., 2011).
properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-5-4-6-15(11-14)13-25-20-21-9-10-22(20)19(23)18-12-16-7-2-3-8-17(16)24-18/h2-8,11-12H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYJNHSAQBDMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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